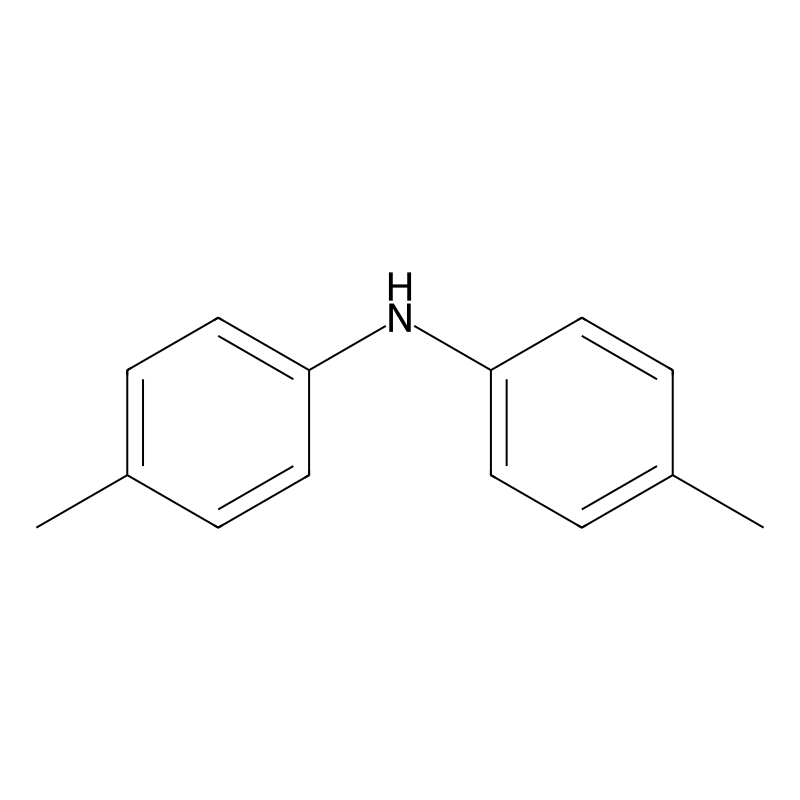

4,4'-Dimethyldiphenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-Dimethyldiphenylamine (4,4'-DMDP) is an organic compound with the formula C₁₄H₁₅N. It is a white to light brown colored powder []. This section will explore various scientific research applications of 4,4'-DMDP.

Anti-corrosion Applications

4,4'-DMDP has been investigated for its potential use as a corrosion inhibitor for metals. Studies suggest that it can effectively inhibit the corrosion of various metals, including steel, copper, and aluminum, in different corrosive environments [, ]. The mechanism of this inhibition is believed to involve the formation of a protective film on the metal surface by the adsorption of 4,4'-DMDP molecules [].

Antibacterial Activity

Research has explored the potential antibacterial properties of 4,4'-DMDP. Studies have shown that it exhibits antibacterial activity against various gram-positive and gram-negative bacteria []. However, further research is needed to fully understand the mechanism of this activity and its potential applications in the development of new antibacterial agents.

Organic Light-Emitting Diodes (OLEDs)

4,4'-DMDP has been studied as a potential hole transporting material (HTM) in organic light-emitting diodes (OLEDs) []. HTMs play a crucial role in OLEDs by facilitating the transport of holes (positively charged carriers) from the anode to the emissive layer. Studies suggest that 4,4'-DMDP possesses suitable properties for HTMs, such as good hole mobility and film-forming ability [].

Additional Research Areas

,4'-DMDP is also being investigated for potential applications in other fields, including:

4,4'-Dimethyldiphenylamine is an organic compound characterized by its chemical formula and a molecular weight of 197.28 g/mol. It features two methyl groups attached to the para positions of the diphenylamine structure, which contributes to its unique properties. The compound is a colorless liquid with a sweet odor and has applications in various industrial processes .

- Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, where electrophiles attack the aromatic carbon atoms.

- Oxidation: It can be oxidized to form corresponding N-oxides or other derivatives.

- Reactions with Acids: The amine group can react with acids to form salts, influencing its solubility and reactivity in various environments .

The compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, including:

- CYP1A2: Inhibits this enzyme, which is involved in drug metabolism.

- CYP2C19: Also acts as an inhibitor, affecting the metabolism of various pharmaceuticals.

- CYP2D6: Another target for inhibition, which plays a crucial role in the metabolism of many drugs .

These properties suggest potential implications for pharmacology and toxicology, particularly in drug interactions.

The synthesis of 4,4'-dimethyldiphenylamine typically involves the following steps:

- Hydrolysis of Para-toluidine: Under acidic conditions, para-toluidine is hydrolyzed to produce paracresol.

- Condensation Reaction: Paracresol then reacts with para-toluidine to yield 4,4'-dimethyldiphenylamine.

- Purification: The crude product undergoes rectification and drying to achieve high purity levels (up to 99.85%) .

This method is noted for its simplicity and efficiency, utilizing readily available raw materials.

4,4'-Dimethyldiphenylamine has several applications across different fields:

- Antioxidant Additive: Used in rubber and plastics to prevent oxidative degradation.

- Stabilizer: Acts as a stabilizer in various chemical formulations.

- Intermediate in Synthesis: Serves as an intermediate for synthesizing dyes and pharmaceuticals .

Several compounds share structural similarities with 4,4'-dimethyldiphenylamine. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylamine | Simple amine | No methyl substitutions; used as a stabilizer. |

| N,N-Dimethyl-p-toluidine | Dimethylated amine | Contains dimethyl groups but lacks diphenyl structure. |

| 4-Methyl-N,N-diphenylamine | Dimethylated amine | Similar structure but different substitution pattern. |

Uniqueness of 4,4'-Dimethyldiphenylamine

The unique positioning of the methyl groups at the para positions on both phenyl rings distinguishes 4,4'-dimethyldiphenylamine from its analogs. This specific arrangement enhances its stability and reactivity profile compared to other similar compounds.

Molecular Structure and Conformation

4,4'-Dimethyldiphenylamine exhibits a characteristic diphenylamine structure consisting of two para-methylated benzene rings connected through a central nitrogen atom [1] [2]. The compound follows the International Union of Pure and Applied Chemistry naming convention as 4-methyl-N-(4-methylphenyl)aniline, with the molecular formula C₁₄H₁₅N and a molecular weight of 197.28 grams per mole [1] [3]. The Chemical Abstracts Service registry number is 620-93-9, and the compound is catalogued in PubChem under the identifier 69293 [1] [4].

The molecular conformation of 4,4'-dimethyldiphenylamine features a secondary aromatic amine structure where the nitrogen atom serves as the central connecting point between two para-tolyl groups [2] [4]. The Simplified Molecular Input Line Entry System representation is CC1=CC=C(C=C1)NC2=CC=C(C=C2)C, which clearly illustrates the symmetrical arrangement of methyl substituents at the para positions of both phenyl rings [1] [5]. The International Chemical Identifier Key RHPVVNRNAHRJOQ-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [1] [3].

Research studies have demonstrated that the compound adopts a non-planar conformation due to steric interactions between the aromatic rings and the nitrogen center [6] [7]. The dihedral angles between the phenyl rings and the nitrogen plane can vary significantly, influencing the compound's electronic properties and reactivity patterns [7]. Quantum chemical calculations have shown that the optimized molecular geometry exhibits typical bond lengths of approximately 1.28 Angstroms for carbon-nitrogen bonds within the aromatic system [7].

Physical Properties

Appearance and Physical State

4,4'-Dimethyldiphenylamine typically presents as a crystalline powder with coloration ranging from white to light brown [5] [8] [9]. Multiple commercial specifications consistently report the compound's solid-state appearance, with variations in color attributed to purity levels and storage conditions [10] [11]. The compound maintains its powdered form under ambient conditions and exhibits no significant physical state changes within normal laboratory temperature ranges [12] [9].

The crystalline nature of 4,4'-dimethyldiphenylamine has been confirmed through various analytical characterizations, with the compound demonstrating consistent morphological properties across different synthetic batches [5] [8]. The slight color variations observed in commercial samples typically indicate the presence of trace impurities or oxidation products that do not significantly affect the compound's fundamental properties [9].

Melting and Boiling Points

The boiling point of 4,4'-dimethyldiphenylamine has been determined to be approximately 330 degrees Celsius at standard atmospheric pressure [13] [15] [16]. This elevated boiling point is characteristic of diphenylamine derivatives and reflects the compound's aromatic nature and intermolecular hydrogen bonding capabilities [17]. The thermal properties demonstrate the compound's stability at moderate temperatures while indicating potential decomposition pathways at elevated temperatures [14].

| Thermal Property | Value (°C) | Source |

|---|---|---|

| Melting Point Range | 77-84 | Multiple vendor specifications [2] [3] [13] |

| Typical Melting Point | 78-82 | Commercial standards [8] [10] |

| Boiling Point | 330 | ChemicalBook database [13] [15] |

| Flash Point | 167.6 | Safety documentation [14] |

Solubility Characteristics

The solubility profile of 4,4'-dimethyldiphenylamine demonstrates limited dissolution in polar solvents, consistent with its aromatic amine structure [13] [15]. Experimental data indicates slight solubility in chloroform and methanol, while exhibiting poor solubility in highly polar solvents such as water [13] [15]. This solubility pattern is typical for substituted diphenylamine compounds and influences both analytical procedures and potential applications [18].

The compound's lipophilic character, resulting from the aromatic ring systems and methyl substituents, contributes to its preferential dissolution in organic solvents of moderate polarity [19]. The predicted partition coefficient values suggest moderate hydrophobicity, which correlates with the observed solubility behavior in various solvent systems [20]. These solubility characteristics have important implications for extraction procedures, purification methods, and formulation considerations in research applications [19].

| Solvent | Solubility | Notes |

|---|---|---|

| Chloroform | Slightly soluble | Reported in chemical databases [13] [15] |

| Methanol | Slightly soluble | Documented in literature [13] [15] |

| Water | Poor/Insoluble | Typical for aromatic amines |

Chemical Properties

Reactivity Profile

4,4'-Dimethyldiphenylamine exhibits characteristic reactivity patterns of secondary aromatic amines, with the nitrogen center serving as the primary site for chemical transformations [21] [22]. The compound demonstrates nucleophilic behavior due to the electron-donating nature of the nitrogen atom, which is enhanced by the para-methyl substituents on both phenyl rings [6] [20]. The predicted pKa value of 1.68 ± 0.40 indicates weak basicity, typical for aromatic amines where the nitrogen lone pair participates in conjugation with the aromatic system [13] [15].

The reactivity profile includes susceptibility to oxidation reactions, particularly under acidic or oxidative conditions where the compound can form quinone-like intermediates [21] [22]. Research has demonstrated that 4,4'-dimethyldiphenylamine can undergo electrophilic aromatic substitution reactions at positions ortho to the nitrogen atom, although the para-methyl groups provide some steric protection [6]. The compound also exhibits hydrogen bonding capabilities through the nitrogen-hydrogen bond, influencing its interactions with other molecules and surfaces [20].

Stability Under Various Conditions

Under normal laboratory conditions, 4,4'-dimethyldiphenylamine demonstrates good chemical stability, with recommended storage in dark environments under inert atmosphere at ambient temperature [13] [15] [9]. The compound shows resistance to hydrolysis under neutral conditions but may undergo degradation under strongly acidic or basic environments [23]. Temperature stability studies indicate that the compound remains intact up to approximately 200 degrees Celsius before significant decomposition occurs [23].

Photochemical stability represents a particular consideration for 4,4'-dimethyldiphenylamine, as aromatic amines can undergo photodegradation when exposed to ultraviolet radiation [24]. Research has shown that prolonged exposure to light can lead to the formation of various photoproducts, including phenyl-type radicals and other oxidative species [24]. The compound's stability in different solvent systems varies, with greater stability observed in non-polar organic solvents compared to polar or protic media [22].

Free Radical Formation Capabilities

4,4'-Dimethyldiphenylamine possesses significant free radical formation capabilities, particularly under oxidative conditions or upon exposure to radical initiators [21] [25] [22]. The compound can function as an effective radical scavenger due to its ability to donate hydrogen atoms from the nitrogen-hydrogen bond, forming relatively stable aminyl radicals [25] [20]. This radical scavenging activity has been documented in various research studies examining antioxidant properties of diphenylamine derivatives [19] [22].

The mechanism of free radical formation involves the initial abstraction of the hydrogen atom from the nitrogen center, resulting in the formation of a diphenylamino radical that can be stabilized through resonance with the aromatic ring systems [21] [22]. The para-methyl substituents enhance this stabilization by providing additional electron density to the aromatic system [20]. Under certain conditions, the compound can also participate in radical chain reactions, either as an initiator or as a chain-breaking antioxidant depending on the reaction environment [25] [26].

| Radical Formation Parameter | Characteristic | Reference |

|---|---|---|

| Hydrogen Donation Capability | Effective from N-H bond | Research literature [25] [22] |

| Radical Stabilization | Enhanced by aromatic conjugation | Quantum studies [20] |

| Antioxidant Activity | Demonstrated radical scavenging | Multiple studies [19] [22] |

| Chain Breaking Ability | Functions as chain terminator | Mechanistic studies [25] |

Spectroscopic Characterization

Infrared Spectroscopy

The infrared spectrum of 4,4'-dimethyldiphenylamine exhibits characteristic absorption bands that confirm its structural features and functional groups [5] [3] [27]. The most prominent feature is the nitrogen-hydrogen stretching vibration appearing in the region of 3300-3000 wavenumbers, which presents as a single band consistent with the secondary amine structure [27] [28]. This band is typically less intense than corresponding alcohol stretching vibrations but provides definitive identification of the amine functionality [27].

Direct Reaction of Aromatic Halides with Aromatic Primary Amines

The classical approach for synthesizing 4,4'-Dimethyldiphenylamine involves the direct coupling of aromatic halides with aromatic primary amines, primarily through the Ullmann condensation reaction [1]. This method typically employs copper or copper salts as catalysts to facilitate the carbon-nitrogen bond formation between para-tolyl halides and para-toluidine [2].

The reaction mechanism involves the formation of a copper-amine complex, followed by oxidative addition of the aromatic halide to the copper center, and subsequent reductive elimination to form the desired diphenylamine derivative. The process requires elevated temperatures ranging from 180-220°C and extended reaction times of 12-24 hours [2]. The copper-catalyzed ligand-accelerated Ullmann condensation has been extensively studied, with research demonstrating that ligands such as 2,2'-dipyridyl and 4,4'-dipyridyl provide the highest conversion rates to the target compound [2].

A significant synthetic pathway involves the hydrolysis of para-toluidine under acidic conditions to produce para-cresol, which subsequently undergoes a condensation reaction with additional para-toluidine to yield 4,4'-Dimethyldiphenylamine . This hydrolysis-condensation method represents a classical approach that has been widely documented in the literature for producing substituted diphenylamine derivatives.

Limitations and Yield Considerations

Classical synthetic routes face several significant limitations that affect their practical application [4]. The direct coupling reactions typically suffer from moderate yields ranging from 60-80%, with substantial formation of undesired byproducts [2]. The high temperature requirements (180-220°C) not only increase energy costs but also promote side reactions that reduce overall selectivity [4].

The Ullmann-type reactions are particularly susceptible to substrate limitations, as the electron-withdrawing or electron-donating nature of substituents on the aromatic rings significantly influences reaction rates and yields [5]. Additionally, the requirement for stoichiometric amounts of copper catalysts presents both economic and environmental concerns, as these metals require recovery and recycling procedures [1].

Over-alkylation represents another major challenge in classical amine synthesis, where primary amines can undergo multiple alkylation reactions leading to secondary and tertiary amine products [6]. This phenomenon is particularly problematic when attempting to synthesize specific diphenylamine derivatives, as the product mixture requires extensive purification procedures that reduce overall process efficiency.

Modern Synthetic Approaches

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination reaction has emerged as a powerful method for synthesizing 4,4'-Dimethyldiphenylamine with significantly improved yields and selectivity [7] [8]. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between aryl halides and amines under relatively mild conditions.

The reaction mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine nucleophile, and subsequent reductive elimination to form the desired product [7]. Optimal conditions typically employ Pd2(dba)3 as the palladium source, with phosphine ligands such as tBu3P·HBF4 providing enhanced reactivity [7] [9].

A practical example demonstrates the synthesis of 4-methoxytriphenylamine via Buchwald-Hartwig amination using 4-chloroanisole and diphenylamine, achieving 65% yield under reflux conditions in toluene for 16 hours [7]. The reaction conditions involve 1 mol% Pd2(dba)3, 2 mol% tBu3P·HBF4, and 2.2 equivalents of sodium tert-butoxide as base, demonstrating the efficiency of this modern approach.

Palladium-Catalyzed Reactions

Palladium-catalyzed amination reactions offer superior control over reaction selectivity and typically proceed under milder conditions compared to classical methods [10] [11]. These reactions utilize palladium complexes as catalysts to facilitate the coupling of aromatic halides with amines, achieving yields ranging from 70-90% under optimized conditions.

The reaction scope encompasses various aryl halides, including bromides and iodides, with the reactivity order typically following I > Br > Cl [5]. Temperature requirements are significantly reduced compared to classical methods, with most reactions proceeding efficiently at 80-120°C [10]. The use of appropriate bases such as sodium tert-butoxide or potassium carbonate is crucial for maintaining catalyst activity and promoting efficient product formation.

Recent developments in palladium-catalyzed C-H activation have expanded the synthetic possibilities for diphenylamine derivatives [11]. These methods enable direct functionalization of aromatic C-H bonds without the need for pre-functionalized halide starting materials, offering more direct synthetic routes to target compounds.

Acylation-Based Synthetic Pathways

Acylation-based synthetic pathways provide an alternative approach through the formation of amide intermediates, which are subsequently reduced or hydrolyzed to yield the desired amine products [6] [12]. This strategy offers advantages in terms of protecting group chemistry and selective functionalization of amine substrates.

The Gabriel synthesis represents a classical example of acylation-based amine synthesis, utilizing phthalimide as a protected amine equivalent [6]. This method involves the alkylation of phthalimide salts with aromatic halides, followed by hydrolysis with hydrazine to liberate the primary amine product. The approach effectively prevents over-alkylation issues commonly encountered in direct amine alkylation reactions.

Modern acylation methods employ microwave-assisted catalytic processes that enable direct synthesis of amides from carboxylic acids and amines under solvent-free conditions [12]. These methods utilize catalysts such as ceric ammonium nitrate in minute quantities, achieving rapid reaction times and high yields while minimizing waste generation.

Green Chemistry Approaches

Catalytic Hydrolysis Methods

Green chemistry approaches to 4,4'-Dimethyldiphenylamine synthesis emphasize the use of environmentally benign catalysts and reaction conditions [13] [14]. Catalytic hydrolysis methods utilize transition metal catalysts to enable selective hydrosilylation of imine, amide, and nitro precursors, providing access to amine products under mild conditions.

Enzymatic catalysis represents a particularly attractive green approach, utilizing enzymes such as horseradish peroxidase (HRP) with hydrogen peroxide to achieve oxidative dimerization of para-toluidine [15]. This method produces 4,4'-Dimethyldiphenylamine alongside other dimeric products under mild conditions (25-60°C), demonstrating the potential for biocatalytic synthesis of diphenylamine derivatives.

Reductive amination using molecular hydrogen offers a sustainable approach to amine synthesis, coupling readily available carbonyl compounds with ammonia or amines in the presence of suitable catalysts [14]. This method enables the preparation of primary, secondary, and tertiary amines with high selectivity, while utilizing hydrogen as a clean reducing agent that produces only water as a byproduct.

Environmentally Friendly Solvent Systems

The development of environmentally friendly solvent systems has revolutionized green synthesis approaches for amine compounds [16] [17]. Deep eutectic solvents (DES) have emerged as particularly promising alternatives to conventional organic solvents, offering biodegradability, low toxicity, and excellent recyclability.

Choline chloride-based deep eutectic solvents demonstrate exceptional performance in amine synthesis reactions, achieving yields of 85-98% while eliminating the need for traditional organic solvents [16]. The choline chloride/glycerol (1:2) system enables copper-catalyzed amination reactions at 60-100°C, with the added benefit of catalyst recyclability through multiple reaction cycles.

The use of deep eutectic solvents provides several advantages including stabilization of metal catalysts, elimination of external ligands, and enhanced reaction selectivity [16]. These solvents can be recycled and reused multiple times without significant loss of activity, making them economically viable for industrial applications.

Ionic liquids and other green solvents such as cyclopentyl methyl ether offer additional alternatives for sustainable amine synthesis [18]. These solvents provide enhanced solubility for reactants while maintaining low environmental impact and facilitating product separation and purification.

Scale-up Considerations and Industrial Production

Industrial production of 4,4'-Dimethyldiphenylamine requires careful consideration of scale-up factors including reaction kinetics, heat transfer, mass transfer, and economic viability [19] [20]. The global demand for diphenylamine compounds has grown substantially, with market projections indicating continued growth at a healthy compound annual growth rate of 4.83% through 2032 [20].

Continuous flow reactor technology represents a significant advancement in industrial amine synthesis, enabling rapid and cost-efficient production while minimizing byproduct formation [21] [22]. These systems utilize segmented flow formats that optimize reaction kinetics and heat transfer, reducing typical reaction times from hours to less than 30 minutes [21].

The implementation of continuous flow processes for hydroaminomethylation reactions has demonstrated particular promise, utilizing rhodium/N-Xantphos catalysts to achieve high yields (88-95%) with minimal waste generation [22]. The ability to recycle primary catalysts further enhances the economic viability of these processes for large-scale production.

Industrial considerations must also address raw material availability, utility requirements, and environmental regulations [19]. The synthesis of 4,4'-Dimethyldiphenylamine typically requires para-toluidine as a key starting material, with availability and cost fluctuations directly impacting production economics. Additionally, waste heat recovery and solvent recycling systems are essential for maintaining economic competitiveness in industrial operations.

Process optimization studies have identified key parameters affecting large-scale production, including reactor design, catalyst loading, reaction temperature profiles, and product separation techniques [20]. The development of integrated production systems that combine synthesis, purification, and waste minimization represents the current frontier in industrial diphenylamine manufacturing.

| Synthesis Method | Typical Yield (%) | Temperature (°C) | Reaction Time | Industrial Applicability |

|---|---|---|---|---|

| Direct Coupling | 60-80 | 180-220 | 12-24 hours | Moderate |

| Buchwald-Hartwig | 65-95 | 100-140 | 8-16 hours | High |

| Palladium-Catalyzed | 70-90 | 80-120 | 6-12 hours | High |

| Enzymatic Oxidation | 75-85 | 25-60 | 4-8 hours | Limited |

| Deep Eutectic Solvents | 85-98 | 60-100 | 4-12 hours | Moderate |

| Continuous Flow | 88-95 | 140-180 | <30 minutes | High |

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant